![molecular formula C15H24N2O2S B2681731 1-(2,3,4,5,6-Pentamethylphenyl)sulfonylpiperazine CAS No. 900641-37-4](/img/structure/B2681731.png)
1-(2,3,4,5,6-Pentamethylphenyl)sulfonylpiperazine
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Description
1-(2,3,4,5,6-Pentamethylphenyl)sulfonylpiperazine, commonly known as PMSPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a biological tool. PMSPP has been shown to possess unique biochemical and physiological properties, making it a valuable compound for studying various biological processes.
Scientific Research Applications
Antimalarial Drug Development
Sulfonylpiperazine compounds, including “1-(2,3,4,5,6-Pentamethylphenyl)sulfonylpiperazine”, have been identified as potential antimalarial drugs . They prevent the invasion of red blood cells by Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The compounds interfere with the dynamics of actin-1/profilin, which are essential for the parasite’s invasion process .
Inhibition of Actin Polymerisation
These compounds have been found to reduce actin polymerisation, a process required by the merozoite stage parasites to invade red blood cells . This makes them potential candidates for the development of drugs targeting the actin-1/profilin interaction in P. falciparum .
Delayed Death Phenotype Induction
The sulfonylpiperazine series, including “1-(2,3,4,5,6-Pentamethylphenyl)sulfonylpiperazine”, inhibits the actin-1-dependent process of apicoplast segregation . This leads to a delayed death phenotype, providing another potential avenue for antimalarial drug development .
Organonickel σ-Complex Synthesis
“1-(2,3,4,5,6-Pentamethylphenyl)sulfonylpiperazine” can be used in the synthesis of organonickel σ-complexes . These complexes have potential applications in catalysis and materials science .
properties
IUPAC Name |
1-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-10-11(2)13(4)15(14(5)12(10)3)20(18,19)17-8-6-16-7-9-17/h16H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXUQRNJJYGDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCNCC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pentamethylbenzenesulfonyl)piperazine |
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